Glycyl-dl-norleucine

Descripción general

Descripción

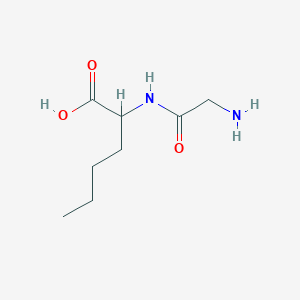

Glycyl-dl-norleucine: is a dipeptide composed of glycine and dl-norleucine. It is an amino acid analog of leucine and is often used in scientific research due to its unique biochemical and physiological properties . The compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycyl-dl-norleucine can be synthesized through peptide coupling reactions. One common method involves the use of glycine and dl-norleucine as starting materials. The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Glycyl-dl-norleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Biochemical Research

Glycyl-dl-norleucine serves as a substrate or inhibitor in studies involving proteases. Its ability to modulate protease activity makes it valuable for understanding enzyme mechanisms and interactions with substrates. For instance, it has been shown to influence the stability and functionality of acid proteases, which is crucial for elucidating how synthetic peptides can mimic or inhibit natural biological processes .

Chromatography Techniques

The compound is utilized as a reference standard in chromatography techniques such as high-performance liquid chromatography (HPLC). Researchers employ this compound to separate and analyze amino acid profiles in biological samples, aiding in the diagnosis of diseases and understanding various biological processes .

Protein Structure Studies

In biological studies, this compound is used to investigate protein structure and function. Its structural similarity to natural peptides allows researchers to explore peptide interactions and enzyme inhibition mechanisms effectively.

Industrial Applications

This compound finds applications in the production of dietary supplements due to its role in amino acid metabolism. Its properties also make it a useful research tool in various industrial applications, including drug formulation and development .

Case Studies

Several studies have highlighted this compound's interactions with various biological molecules. For example:

- Study on Cladosporium Acid Protease: Research demonstrated that this compound binds to Cladosporium acid protease in a Cu²⁺-dependent manner, providing insights into the enzyme's active site and catalytic mechanisms.

- Membrane Dynamics: Investigations into membrane-active peptides revealed that this compound can alter membrane dynamics, which is significant for drug delivery systems and antimicrobial activity.

Mecanismo De Acción

The mechanism of action of glycyl-dl-norleucine involves its interaction with enzymes and proteins. It can act as a substrate or inhibitor for proteases, affecting their activity. The compound’s structure allows it to bind to enzyme active sites, influencing enzymatic reactions and pathways. The presence of cupric ions can enhance its interaction with certain proteases, leading to specific biochemical effects.

Comparación Con Compuestos Similares

- Glycyl-dl-leucine

- Glycyl-l-norleucine

- Glycyl-dl-valine

Comparison: Glycyl-dl-norleucine is unique due to its specific interaction with proteases and its ability to act as both a substrate and inhibitor. Compared to glycyl-dl-leucine and glycyl-l-norleucine, it exhibits distinct biochemical properties that make it valuable in enzymology and peptide chemistry research. Its structural similarity to leucine analogs allows it to be used in comparative studies to understand the role of different amino acids in protein function.

Actividad Biológica

Glycyl-dl-norleucine is a dipeptide composed of glycine and dl-norleucine, known for its significant biological activities. This compound has garnered attention in various fields of research due to its interactions with enzymes, potential antiviral properties, and implications in metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O₃

- Molecular Weight : Approximately 188.23 g/mol

- Solubility : Soluble in water, facilitating its use in biochemical applications.

This compound's structure allows it to mimic natural peptides, making it valuable for studying peptide interactions and enzyme inhibition .

Target Interactions

This compound primarily interacts with proteases, influencing their activity and stability. Notably, studies have shown that it can modulate the inactivation rates of specific proteases, which is crucial for therapeutic applications where enzyme regulation is necessary .

Viral Replication Inhibition

Research indicates that this compound may inhibit viral replication in vitro. This activity suggests potential applications in antiviral therapies, particularly as a candidate for further development against viral infections .

Enzyme Modulation

This compound exhibits significant effects on various enzymes:

- Protease Activity : It has been shown to affect the stability and functionality of acid proteases, which are critical for many biological processes .

- Interaction with Cupric Ions : The presence of cupric ions enhances the interaction between this compound and proteases, leading to specific inhibition mechanisms .

Cellular Effects

The compound's biological activity extends to cellular levels:

- Antiviral Properties : Its ability to inhibit viral replication points to its potential as an antiviral agent.

- Influence on Membrane Dynamics : this compound can alter membrane dynamics, which is relevant for drug delivery systems and antimicrobial research .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Inhibition of Protease Activity :

- A study demonstrated that this compound modulates the activity of Cladosporium acid protease, revealing insights into its mechanism of action in the presence of metal ions like copper .

-

Antiviral Effects :

- In vitro studies highlighted its effectiveness in inhibiting viral replication, suggesting a pathway for developing new antiviral therapies .

- Biochemical Analysis :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Dipeptide (Gly-Nor) | Protease modulation, antiviral properties |

| Norleucine | Amino Acid | Basic metabolic functions |

| Leucine | Amino Acid | Protein synthesis |

| Norvaline | Amino Acid | Similar biochemical properties |

This compound stands out due to its dipeptide structure, allowing for distinct biochemical interactions compared to its analogs .

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIZOUTLADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-04-6, 1504-41-2 | |

| Record name | NSC333490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1504-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the significance of studying Glycyl-DL-norleucine's interaction with Cladosporium acid protease in the presence of cupric ions?

A2: Studying this interaction provides valuable insights into the enzyme's active site and its mechanism of action. Although this compound is an analog of a known inhibitor (Diazoacetyl-DL-norleucine methyl ester), the research highlights its ability to bind to the enzyme in a Cu²⁺-dependent manner. [] This finding suggests a potential role for metal ions in the enzyme's catalytic activity or substrate recognition. Further research could explore if other substrates or inhibitors of this enzyme are similarly affected by the presence of metal ions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.